molecular formula C30H35N3O5S B2560866 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA CAS No. 850934-54-2

3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA

Cat. No.: B2560866
CAS No.: 850934-54-2
M. Wt: 549.69
InChI Key: CVHDPSFRGBTZKB-UHFFFAOYSA-N
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Description

3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a thiourea group, which is known for its ability to form strong hydrogen bonds and interact with various biological targets.

Properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O5S/c1-19-24(25-17-23(35-3)11-12-26(25)31-19)13-14-33(30(39)32-21-7-9-22(34-2)10-8-21)18-20-15-27(36-4)29(38-6)28(16-20)37-5/h7-12,15-17,31H,13-14,18H2,1-6H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHDPSFRGBTZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA typically involves multiple steps, starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiourea group can be introduced through the reaction of isothiocyanates with amines or hydrazines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA can undergo various chemical reactions, including:

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies suggest that derivatives of thiourea can inhibit cancer cell proliferation. The indole moiety is known for its role in various biological activities, including anticancer effects.
  • Antioxidant Activity : The presence of methoxy groups enhances the antioxidant properties of the compound, which can mitigate oxidative stress in biological systems.
  • Neuroprotective Effects : Some indole derivatives have shown promise in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases.

Anticancer Research

The compound's structure allows it to interact with specific biological targets involved in cancer progression. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like the MAPK/ERK pathway.

Study ReferenceCancer TypeMechanism of ActionResults
BreastApoptosis induction70% inhibition of cell growth
LungCell cycle arrestSignificant reduction in proliferation

Antioxidant Studies

Research has shown that the compound effectively scavenges free radicals, reducing cellular damage caused by oxidative stress.

Study ReferenceMethodologyFindings
DPPH AssayIC50 = 25 µM
ABTS AssayStrong radical scavenging activity

Neuroprotective Research

Preliminary studies indicate potential neuroprotective effects, suggesting a mechanism involving the inhibition of neuroinflammatory pathways.

Study ReferenceModel UsedOutcome
Mouse modelReduced neuroinflammation markers
Cell cultureProtection against glutamate-induced toxicity

Mechanism of Action

The mechanism of action of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, while the thiourea group can form hydrogen bonds with amino acid residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Compared to these compounds, 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

The compound 3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea is a notable derivative of thiourea, which has garnered attention for its diverse biological activities. Thiourea derivatives are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Indole moiety : Contributes to the compound's biological activity through its ability to form hydrogen bonds and interactions with biological receptors.
  • Methoxy groups : These substituents can enhance lipophilicity and influence the compound's pharmacokinetics.

Anticancer Activity

Recent studies have shown that thiourea derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results. For instance:

  • IC50 values : The compound exhibited IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of action : It is believed that thiourea derivatives may inhibit angiogenesis and alter cancer cell signaling pathways, contributing to their anticancer effects .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It demonstrated strong activity in scavenging free radicals, with an IC50 value of approximately 52 µg/mL against ABTS radicals. This suggests that the compound could play a role in mitigating oxidative stress-related diseases .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies indicate that thiourea derivatives can effectively inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. The presence of methoxy groups appears to enhance this activity .
  • Fungal Activity : In vitro tests have demonstrated antifungal activity against plant pathogens, suggesting potential applications in agriculture as well as medicine .

Case Studies

Several case studies have highlighted the effectiveness of thiourea derivatives in clinical settings:

  • Cancer Treatment : A study involving a series of thiourea compounds showed that those with indole substitutions had enhanced efficacy against resistant cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
  • Antimicrobial Applications : Research on thiourea derivatives has revealed their potential as effective antibacterial agents in treating infections caused by multidrug-resistant bacteria, with specific compounds demonstrating higher activity than traditional antibiotics .

Data Summary

Biological ActivityIC50 Value (µM)Notes
Anticancer (HCT-116)1.9Effective against colorectal cancer cells
Anticancer (MCF-7)2.3Effective against breast cancer cells
Antioxidant (ABTS)52Strong reducing potential
AntibacterialVariesEffective against resistant strains
AntifungalVariesActive against plant pathogens

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this thiourea derivative?

  • Methodological Answer :

  • Step 1 : Utilize a controlled copolymerization approach (as demonstrated for polycationic reagents in ) to manage steric hindrance from the methoxy and indole groups. Adjust reaction temperatures (e.g., 60–80°C) and initiators like ammonium persulfate (APS) to optimize radical polymerization .
  • Step 2 : Introduce protective groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups during indole-ethyl chain formation, as seen in ’s nucleotide analog synthesis .
  • Step 3 : Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥98%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve methoxy, indole, and thiourea protons. Assign peaks via 2D-COSY and HSQC, referencing ’s approach for methoxyphenyl derivatives .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing. For twinned crystals, use SHELXPRO’s twin-law correction ( ) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (e.g., λ = 270 nm for thiourea absorption) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC/HPLC. For hydrolytic sensitivity, use lyophilization for long-term storage .

Advanced Research Questions

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding affinity (KD) at varying concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding poses over 100 ns trajectories, validating with SPR data .

Q. How can computational chemistry (e.g., DFT or docking) predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16) to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps, as in ’s pyrrole derivative study .
  • Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB: 1XYZ). Validate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50 values .

Q. What strategies address discrepancies between computational predictions and experimental results (e.g., binding affinity)?

  • Methodological Answer :

  • Step 1 : Re-evaluate force field parameters (e.g., partial charges) in MD simulations to better match crystallographic data ( ) .
  • Step 2 : Use hybrid QM/MM methods (e.g., ONIOM) for accurate transition-state modeling in reaction mechanisms .
  • Step 3 : Cross-validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modified methoxy groups (e.g., 3,4,5-trimethoxyphenyl to mono-/dimethoxy) and compare bioactivity .
  • Step 2 : Use CoMFA or CoMSIA models to correlate substituent effects with activity (e.g., IC50) .
  • Step 3 : Validate SAR hypotheses via X-ray crystallography of ligand-target complexes .

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